molecular formula C20H21FN2O B4029532 [4-(2-Fluorophenyl)piperazin-1-yl](2-phenylcyclopropyl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl](2-phenylcyclopropyl)methanone

Cat. No.: B4029532
M. Wt: 324.4 g/mol
InChI Key: YRVSTYBSWLJBDD-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazin-1-ylmethanone: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a fluorophenyl group and a phenylcyclopropyl methanone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 4-(2-Fluorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the fluorophenyl group. The phenylcyclopropyl methanone moiety is then introduced through a series of reactions, including cyclopropanation and acylation. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-(2-Fluorophenyl)piperazin-1-ylmethanone:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

When compared to similar compounds, 4-(2-Fluorophenyl)piperazin-1-ylmethanone stands out due to its unique combination of a fluorophenyl group and a phenylcyclopropyl methanone moiety. Similar compounds include:

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c21-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)17-14-16(17)15-6-2-1-3-7-15/h1-9,16-17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVSTYBSWLJBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(2-Fluorophenyl)piperazin-1-yl](2-phenylcyclopropyl)methanone
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[4-(2-Fluorophenyl)piperazin-1-yl](2-phenylcyclopropyl)methanone
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[4-(2-Fluorophenyl)piperazin-1-yl](2-phenylcyclopropyl)methanone
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[4-(2-Fluorophenyl)piperazin-1-yl](2-phenylcyclopropyl)methanone
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[4-(2-Fluorophenyl)piperazin-1-yl](2-phenylcyclopropyl)methanone
Reactant of Route 6
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[4-(2-Fluorophenyl)piperazin-1-yl](2-phenylcyclopropyl)methanone

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